2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H28N2O7 . This compound features a unique structure that includes a phthalimide moiety and a tetraoxa-azacyclopentadecane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione involves multiple steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione include:
- 3-oxo-1-phenyl-2,7,10,13-tetraoxa-4-azapentadecan-15-oic acid
- 19-maleimido-17-oxo-4,7,10,13-tetraoxa-16-azanonadecanoic acid
- 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of the phthalimide moiety and the tetraoxa-azacyclopentadecane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O7 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N2O7/c24-19(5-6-23-20(25)17-3-1-2-4-18(17)21(23)26)22-7-9-27-11-13-29-15-16-30-14-12-28-10-8-22/h1-4H,5-16H2 |
InChI Key |
PFDGQSXOITURSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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